Lithium isobutyrate

描述

作用机制

Target of Action

Lithium isobutyrate, like other lithium compounds, primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase) . GSK-3 is a key enzyme involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. IMPase is involved in the phosphatidylinositol signaling pathway, which plays a crucial role in cell communication .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain . Lithium administration alters the functionality of these subunits, especially the equilibrium between active and inactive subunits, thus likely correcting the dopamine dysregulation .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also impacts the dopamine and glutamate pathways, which play a significant role in the pathogenesis of bipolar affective disorder .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice. Lithium has an extremely narrow therapeutic window, which makes therapeutic drug monitoring necessary to avoid adverse effects or lack of drug response .

Result of Action

The molecular and cellular effects of lithium’s action are diverse. Lithium enhances the activity of BDNF, a key bridge between affective and neurodegenerative disorders . It also improves mitochondrial respiration in neural precursor cells . Furthermore, lithium has been shown to have neuroprotective properties, related to its modulation of nerve growth factors, inflammation, mitochondrial function, oxidative stress, and programmed cell death mechanisms such as autophagy and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards, as it accumulates in the food chain, impacting ecosystems and human health . Therefore, proper disposal and recycling measures are crucial to offset the negative effects of used lithium batteries .

生化分析

Molecular Mechanism

Lithium, as a component of this compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Lithium has been tested in animal models of various diseases, showing some promising results as well as side effects at high doses .

Metabolic Pathways

Lithium is known to have effects on several metabolic pathways

Transport and Distribution

Lithium is known to distribute throughout body water, both intra- and extracellularly, and can be actively transported across cell membranes .

Subcellular Localization

Lithium exposure has been shown to affect the subcellular localization of certain proteins in HeLa cells

准备方法

Synthetic Routes and Reaction Conditions

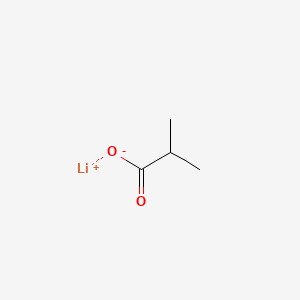

Lithium isobutyrate can be synthesized through the reaction of isobutyric acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, where isobutyric acid is neutralized by lithium hydroxide to form this compound and water:

C4H8O2+LiOH→C4H7LiO2+H2O

Industrial Production Methods

In industrial settings, this compound is produced by reacting isobutyric acid with lithium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then purified through crystallization:

C4H8O2+Li2CO3→2C4H7LiO2+CO2+H2O

化学反应分析

Types of Reactions

Lithium isobutyrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form lithium acetate and carbon dioxide.

Reduction: It can be reduced to form isobutyraldehyde and lithium hydroxide.

Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various metal salts can be used to replace the lithium ion.

Major Products Formed

Oxidation: Lithium acetate and carbon dioxide.

Reduction: Isobutyraldehyde and lithium hydroxide.

Substitution: Corresponding metal isobutyrates.

科学研究应用

Lithium isobutyrate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other lithium compounds.

Biology: It is studied for its potential effects on biological systems, particularly in the context of lithium’s role in mood stabilization and neuroprotection.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.

相似化合物的比较

Similar Compounds

Lithium acetate: Similar in structure but with different chemical properties and applications.

Lithium propionate: Another lithium carboxylate with distinct uses in organic synthesis.

Lithium butyrate: Similar in structure but with a longer carbon chain.

Uniqueness

Lithium isobutyrate is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its branched-chain structure differentiates it from other linear lithium carboxylates, making it suitable for specific applications in organic synthesis and industrial processes .

属性

IUPAC Name |

lithium;2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDVGIFOWJJSIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635408 | |

| Record name | Lithium 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25179-23-1 | |

| Record name | Lithium 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)

![4-Chlorobenzo[d]oxazole](/img/structure/B1603974.png)